

# Application of Pravastatin Lactone-D3 in Pediatric Pharmacokinetic Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pravastatin Lactone-D3*

Cat. No.: *B562803*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

Pravastatin, a hydrophilic inhibitor of HMG-CoA reductase, is utilized in the treatment of hypercholesterolemia in both adult and pediatric populations. The study of its pharmacokinetics (PK) in children is crucial for appropriate dose determination and to ensure safety and efficacy. Pediatric pharmacokinetic studies often present challenges due to limited blood sample volumes. Consequently, highly sensitive and specific bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.

The use of stable isotope-labeled internal standards is the gold standard in quantitative LC-MS/MS bioanalysis, as they compensate for variability during sample preparation and analysis. **Pravastatin Lactone-D3**, a deuterated form of pravastatin's inactive lactone metabolite, serves as an ideal internal standard for the quantification of pravastatin.<sup>[1]</sup> In acidic conditions, pravastatin is in equilibrium with its lactone form, pravalactone. Therefore, the simultaneous quantification of both pravastatin and pravalactone is essential for a comprehensive pharmacokinetic assessment.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the simultaneous measurement of pravastatin, its metabolites, and pravalactone in small plasma volumes (e.g., 100 µL), making it highly suitable for pediatric studies.<sup>[1][2]</sup> This methodology involves stabilizing the analytes in an acidic buffer, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Chromatographic

separation is achieved using a C18 column with a gradient elution, and detection is performed by a tandem mass spectrometer operating in both positive and negative electrospray ionization (ESI) modes to concurrently measure pravastatin and pravacalactone.[\[1\]](#)

The application of such methods has been successfully demonstrated in pharmacokinetic studies of pravastatin in children with conditions like familial hypercholesterolemia and in pediatric cardiac transplant recipients.[\[3\]](#)[\[4\]](#) These studies have provided valuable data on the absorption, distribution, metabolism, and excretion of pravastatin in these specific pediatric populations, informing appropriate dosing regimens.

## Pediatric Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of pravastatin observed in various pediatric populations.

Table 1: Single-Dose Pharmacokinetics of Pravastatin (10 mg) in Pediatric Patients with Heterozygous Familial Hypercholesterolemia (HeFH)

| Parameter     | Mean Value | Range      | Reference           |
|---------------|------------|------------|---------------------|
| Cmax (ng/mL)  | 15.7       | 1.6 - 55.0 | <a href="#">[3]</a> |
| Tmax (hours)  | 1.4        | 0.5 - 4.0  | <a href="#">[3]</a> |
| AUC (ng·h/mL) | 26.6       | 5.7 - 58.9 | <a href="#">[3]</a> |
| t1/2 (hours)  | 1.6        | 0.85 - 4.2 | <a href="#">[3]</a> |

Table 2: Single-Dose Pharmacokinetics of Pravastatin (10 mg) in Pediatric Cardiac Transplant Recipients

| Parameter          | Mean Value ( $\pm$ SD) | Range        | Reference           |
|--------------------|------------------------|--------------|---------------------|
| Cmax (ng/mL)       | $122.2 \pm 88.2$       | 11.4 - 305.0 | <a href="#">[4]</a> |
| Tmax (hours)       | $1.1 \pm 0.4$          | 0.5 - 2.0    | <a href="#">[4]</a> |
| AUC0-10h (ng·h/mL) | $264.1 \pm 192.4$      | 30.8 - 701.6 | <a href="#">[4]</a> |
| t1/2 (hours)       | $1.2 \pm 0.3$          | 0.7 - 2.2    | <a href="#">[4]</a> |

Table 3: Steady-State Pharmacokinetics of Pravastatin (20 mg daily) in Children with Familial Hypercholesterolemia

| Age Group   | C <sub>max</sub> (µg/L)<br>(mean ± SD) | AUC (µg·h/L)<br>(mean ± SD) | t <sub>1/2</sub> (hours)<br>(mean ± SD) | Reference |
|-------------|----------------------------------------|-----------------------------|-----------------------------------------|-----------|
| Prepubertal | 52.1 ± 27.0                            | 91.3 ± 39.7                 | 2.5 ± 1.1                               | [5]       |
| Pubertal    | 31.7 ± 29.2                            | 69.3 ± 57.0                 | 2.5 ± 1.1                               | [5]       |

## Experimental Protocols

### Protocol 1: Bioanalytical Method for the Quantification of Pravastatin and Pravacalactone in Pediatric Plasma using UHPLC-MS/MS

This protocol is adapted from a validated method for pediatric pharmacokinetic studies.[\[1\]](#)

#### 1. Materials and Reagents:

- Pravastatin and Pravacalactone analytical standards
- Pravastatin-D3 and **Pravastatin Lactone-D3** (internal standards)
- Human plasma (EDTA)
- 0.1M Phosphate Buffer (pH 4.5)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Methylammonium acetate buffer (10 mM, pH 4.5)
- Hydrophilic Lipophilic Balance (HLB) solid-phase extraction (SPE) plates

#### 2. Sample Preparation:

- Thaw pediatric plasma samples on ice.
- To a 100  $\mu$ L aliquot of plasma, add 100  $\mu$ L of 0.1M phosphate buffer (pH 4.5) to stabilize the analytes.
- Add the internal standard mix (containing Pravastatin-D3 and **Pravastatin Lactone-D3**) to each sample.
- Vortex mix for 30 seconds.
- Perform solid-phase extraction using an HLB plate.
  - Condition the plate with methanol followed by water.
  - Load the plasma mixture.
  - Wash the plate with a low percentage of organic solvent to remove interferences.
  - Elute the analytes with an appropriate volume of elution solvent (e.g., acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (pH 4.5 buffer).

### 3. UHPLC Conditions:

- Column: Cortecs™ C18 column (2.1  $\times$  100 mm, 1.8  $\mu$ m)[[1](#)]
- Mobile Phase A: 10 mM Methylammonium acetate buffer (pH 4.5)[[1](#)]
- Mobile Phase B: Acetonitrile[[1](#)]
- Flow Rate: 0.4 mL/min[[1](#)]
- Gradient Elution: A suitable gradient to separate pravastatin, pravalactone, and their metabolites.
- Injection Volume: 5-10  $\mu$ L

#### 4. Mass Spectrometry Conditions:

- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), with polarity switching.
  - Negative ESI Mode: For Pravastatin and Pravastatin-D3.[\[1\]](#)
  - Positive ESI Mode: For Pravalactone and **Pravastatin Lactone-D3**.[\[1\]](#)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Pravastatin:  $m/z$  423.2 → 321.1[\[1\]](#)
  - Pravastatin-D3:  $m/z$  426.2 → 321.1[\[1\]](#)
  - Pravalactone:  $m/z$  438.2 → 183.1[\[1\]](#)
  - **Pravastatin Lactone-D3**:  $m/z$  441.2 → 269.1[\[1\]](#)

#### 5. Data Analysis:

- Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
- Generate a calibration curve using standards of known concentrations.
- Determine the concentration of the analytes in the pediatric plasma samples from the calibration curve.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Pravastatin.

[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for pediatric plasma.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [walshmedicalmedia.com](http://walshmedicalmedia.com) [walshmedicalmedia.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. "Quantification of pravastatin acid, lactone and isomers in human plasm" by Leon van Haandel, Kim T. Gibson et al. [scholarlyexchange.childrensmercy.org]
- 5. Quantitative determination of pravastatin and its metabolite 3 $\alpha$ -hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Pravastatin Lactone-D3 in Pediatric Pharmacokinetic Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b562803#application-of-pravastatin-lactone-d3-in-pediatric-pharmacokinetic-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)